molecular formula C13H28O4 B12662757 (2-(2-Isobutoxymethylethoxy)methylethoxy)propanol CAS No. 73467-20-6

(2-(2-Isobutoxymethylethoxy)methylethoxy)propanol

Cat. No.: B12662757
CAS No.: 73467-20-6
M. Wt: 248.36 g/mol
InChI Key: FHESORQXALNZLD-UHFFFAOYSA-N
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Description

(2-(2-Isobutoxymethylethoxy)methylethoxy)propanol is a chemical compound with the molecular formula C13H28O4. It is characterized by its complex structure, which includes multiple ether linkages and a hydroxyl group. This compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2-Isobutoxymethylethoxy)methylethoxy)propanol typically involves the reaction of isobutyl alcohol with ethylene oxide to form an intermediate, which is then further reacted with additional ethylene oxide units. The final step involves the introduction of a propanol group. The reaction conditions often include the use of catalysts such as potassium hydroxide and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and purity of the final product. The use of advanced distillation techniques helps in the separation and purification of the compound.

Chemical Reactions Analysis

Types of Reactions

(2-(2-Isobutoxymethylethoxy)methylethoxy)propanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler alcohols.

    Substitution: The ether linkages can undergo substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions often involve the use of strong acids or bases to facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions include various alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-(2-Isobutoxymethylethoxy)methylethoxy)propanol has several applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis.

    Biology: The compound is used in the preparation of biological samples and as a medium for certain biochemical reactions.

    Medicine: It is explored for its potential use in drug delivery systems due to its solubility properties.

    Industry: The compound is used in the formulation of coatings, adhesives, and cleaning agents.

Mechanism of Action

The mechanism of action of (2-(2-Isobutoxymethylethoxy)methylethoxy)propanol involves its interaction with various molecular targets. The hydroxyl group allows it to form hydrogen bonds, while the ether linkages provide flexibility and solubility in different solvents. These properties enable it to act as a solvent, reagent, or medium in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • (2-(2-Butoxymethylethoxy)methylethoxy)propanol
  • (2-(2-Isopropoxymethylethoxy)methylethoxy)propanol
  • (2-(2-Methoxymethylethoxy)methylethoxy)propanol

Uniqueness

(2-(2-Isobutoxymethylethoxy)methylethoxy)propanol is unique due to its specific combination of ether linkages and a hydroxyl group, which provides a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications requiring both solubility and reactivity.

Properties

CAS No.

73467-20-6

Molecular Formula

C13H28O4

Molecular Weight

248.36 g/mol

IUPAC Name

3-[1-[3-(2-methylpropoxy)propoxy]propan-2-yloxy]propan-1-ol

InChI

InChI=1S/C13H28O4/c1-12(2)10-15-7-5-8-16-11-13(3)17-9-4-6-14/h12-14H,4-11H2,1-3H3

InChI Key

FHESORQXALNZLD-UHFFFAOYSA-N

Canonical SMILES

CC(C)COCCCOCC(C)OCCCO

Origin of Product

United States

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